(2-(3-Ethoxyphenyl)cyclopropyl)methanamine is a chemical compound with the molecular formula and a molecular weight of approximately 177.24 g/mol. This compound features a cyclopropyl group attached to a methanamine structure, along with an ethoxyphenyl substituent. It is classified under amines and is of interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.
The compound is cataloged under several chemical databases, including Sigma-Aldrich and American Elements, which provide detailed specifications such as its empirical formula, CAS number (886365-72-6), and structural identifiers like InChI and SMILES codes. The classification of this compound falls under the broader category of organic compounds, specifically focusing on cyclic amines due to the presence of the cyclopropyl moiety.
The synthesis of (2-(3-Ethoxyphenyl)cyclopropyl)methanamine can be approached through several synthetic routes:
The synthesis process may involve multiple steps, including protection-deprotection strategies for sensitive functional groups, purification techniques such as column chromatography, and careful control of reaction conditions to optimize yield and selectivity.
The molecular structure of (2-(3-Ethoxyphenyl)cyclopropyl)methanamine can be represented as follows:
InChI=1S/C11H15NO/c1-13-10-5-3-2-4-9(10)11(8-12)6-7-11/h2-5H,6-8,12H2,1H3
COC1=CC=CC=C1C2(CC2)CN
The compound appears as a liquid at room temperature and has specific storage requirements to maintain stability. Its physical properties include a density that can vary based on purity and composition.
(2-(3-Ethoxyphenyl)cyclopropyl)methanamine can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, while substitution may involve alkyl halides or acyl chlorides as electrophiles.
The chemical properties include stability under standard conditions but may vary under different environmental factors such as temperature and pH levels.
(2-(3-Ethoxyphenyl)cyclopropyl)methanamine has potential applications in:
This compound's diverse reactivity makes it a valuable building block in various chemical syntheses and research applications. Further studies could elucidate more specific biological activities and therapeutic potentials associated with this compound.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7